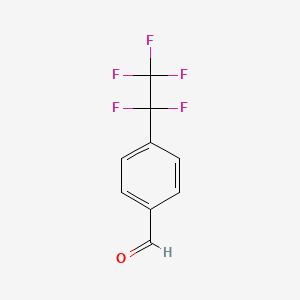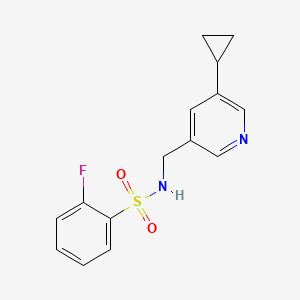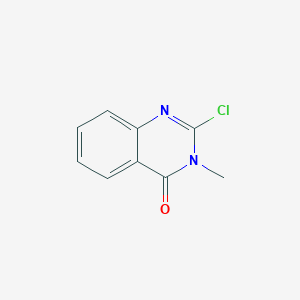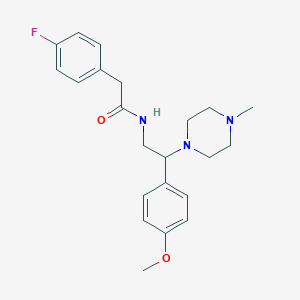
4-(Perfluoroethyl)benzaldehyde
Übersicht
Beschreibung
“4-(Perfluoroethyl)benzaldehyde” is a chemical compound with the molecular formula C9H5F5O . It is used in various chemical reactions and can be purchased from chemical suppliers .
Synthesis Analysis
The synthesis of “4-(Perfluoroethyl)benzaldehyde” or similar compounds often involves complex chemical reactions. For instance, benzaldehyde can be converted to benzoin using the vitamin thiamin as a catalyst . Another method involves the selective synthesis of benzaldehydes by hypochlorite oxidation of benzyl alcohols under phase transfer catalysis .
Molecular Structure Analysis
The molecular structure of “4-(Perfluoroethyl)benzaldehyde” consists of a benzene ring attached to a perfluoroethyl group and an aldehyde group . The molecular weight of this compound is 224.13 .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Benzaldehyde is a valuable tool in organic synthesis due to its interaction with various reagents, which is key to synthesizing a variety of organic compounds . Given the structural similarity, “4-(Perfluoroethyl)benzaldehyde” could potentially be used in similar reactions.
Production of Pharmaceuticals
Benzaldehyde is the starting product for the synthesis of phenyl nitropropen, an intermediate of amphetamine, which has a strong stimulating effect . “4-(Perfluoroethyl)benzaldehyde” could potentially be used in the synthesis of novel pharmaceutical compounds.
Electrochemical Oxidation
Benzaldehyde can be produced through the electrochemical oxidation of benzyl alcohol . This process could potentially be adapted for the production of “4-(Perfluoroethyl)benzaldehyde”.
Fragrance and Flavor Industry
Benzaldehyde is commonly used in the fragrance and flavor industry due to its characteristic almond-like odor . “4-(Perfluoroethyl)benzaldehyde” could potentially be used in similar applications, depending on its odor profile.
Dye Industry
Benzaldehyde is used as a precursor in the synthesis of various dyes . “4-(Perfluoroethyl)benzaldehyde” could potentially be used in the synthesis of novel dyes.
Plastic Industry
Benzaldehyde is used as a plastic additive to improve certain properties . “4-(Perfluoroethyl)benzaldehyde” could potentially be used in similar applications.
Safety and Hazards
Zukünftige Richtungen
The future directions of “4-(Perfluoroethyl)benzaldehyde” and similar compounds could involve research into their environmental impact and potential uses in various industries . For instance, per- and polyfluoroalkyl substances (PFAS), which include compounds like “4-(Perfluoroethyl)benzaldehyde”, are of increasing regulatory concern due to their ubiquity and potential environmental impact .
Wirkmechanismus
Target of Action
It is structurally similar to benzaldehyde, which is known to bind chemically to cellular macromolecules, particularly free amino groups .
Mode of Action
Benzaldehyde, a structurally similar compound, is known to bind chemically to cellular macromolecules . It is plausible that 4-(Perfluoroethyl)benzaldehyde may interact with its targets in a similar manner, causing changes in the cellular environment.
Biochemical Pathways
For instance, it is synthesized via the β-oxidative pathway in peroxisomes . Another pathway involves the synthesis of benzaldehyde from L-phenylalanine using four enzymes
Pharmacokinetics
Benzaldehyde is known to be well-absorbed via the gastrointestinal tract, skin, and lungs . It is rapidly distributed, especially in the blood and kidneys, and excreted very rapidly almost exclusively with the urine
Result of Action
Benzaldehyde, a structurally similar compound, is known to cause irritation of the skin, eyes, and mucous membranes of the respiratory passages
Action Environment
Benzaldehyde, a structurally similar compound, has been shown to elevate the cumulative quantity of passively diffusing drugs with high hydrophilicity . This suggests that the action of 4-(Perfluoroethyl)benzaldehyde may also be influenced by factors such as the hydrophilicity of the surrounding environment.
Eigenschaften
IUPAC Name |
4-(1,1,2,2,2-pentafluoroethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O/c10-8(11,9(12,13)14)7-3-1-6(5-15)2-4-7/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUOUAVIYNXFBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Perfluoroethyl)benzaldehyde | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-chlorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2791788.png)



![ethyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2791792.png)


![[(1S,2R)-2-[Tert-butyl(dimethyl)silyl]oxycyclohexyl]methanol](/img/structure/B2791800.png)
![3-amino-N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2791801.png)

![Ethyl 2-[1-(4-methylbenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B2791806.png)
